molecular formula C19H13ClN2O5S B302672 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Cat. No. B302672
M. Wt: 416.8 g/mol
InChI Key: ZRSNAOWHWVYHIJ-VNOLOYJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as COTI-2, is a small molecule that has been developed as a potential cancer therapeutic agent. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid works by binding to mutant p53 and stabilizing it, which leads to the restoration of its tumor-suppressive function. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells. 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. In addition, 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to sensitize cancer cells to chemotherapy, which can improve the effectiveness of existing cancer treatments.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in lab experiments is that it has shown promising results in preclinical studies, which suggests that it may be an effective therapeutic agent for the treatment of cancer. However, one limitation of using 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in lab experiments is that it is a small molecule, which can make it difficult to target specific cells or tissues. In addition, 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several future directions for research on 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One area of research is to further investigate its mechanism of action and how it interacts with mutant p53. Another area of research is to evaluate its safety and efficacy in clinical trials. In addition, researchers may explore the potential of combining 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid with other cancer treatments, such as chemotherapy or immunotherapy, to improve its effectiveness. Finally, researchers may investigate the potential of 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid for the treatment of other diseases, such as neurodegenerative disorders, where mutant p53 has been implicated.

Synthesis Methods

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 6-chloro-1,3-benzodioxole, which is then reacted with thiosemicarbazide to form 6-chloro-1,3-benzodioxole-5-carbothioamide. This compound is then reacted with methyl isothiocyanate to form 6-chloro-1,3-benzodioxole-5-carbomethoxythioamide. The final step involves the reaction of this compound with 4-amino-benzoic acid to form 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid.

Scientific Research Applications

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been extensively studied in preclinical models of various cancers, including breast, lung, ovarian, and colon cancer. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and is associated with tumor growth and resistance to chemotherapy. 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid may be a promising therapeutic agent for the treatment of various types of cancer.

properties

Product Name

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Molecular Formula

C19H13ClN2O5S

Molecular Weight

416.8 g/mol

IUPAC Name

4-[[(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H13ClN2O5S/c1-22-17(23)16(7-11-6-14-15(8-13(11)20)27-9-26-14)28-19(22)21-12-4-2-10(3-5-12)18(24)25/h2-8H,9H2,1H3,(H,24,25)/b16-7-,21-19?

InChI Key

ZRSNAOWHWVYHIJ-VNOLOYJFSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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